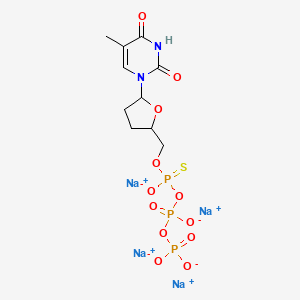

3'-Deoxythymidine-5'-O-(1-thiotriphosphate/2',3'-dideoxythymidine-5'-O-(1-thiotriphosphate) sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3'-Désoxythymidine-5'-O-(1-thiotriphosphate/2',3'-didésoxythymidine-5'-O-(1-thiotriphosphate) sel de sodium est un triphosphate de nucléoside modifié. Ce composé est caractérisé par l'absence de groupes hydroxyle aux positions 2' et 3', ce qui entraîne une terminaison de chaîne lors de la synthèse de l'ADN. De plus, la présence d'un groupe thiophosphate confère une résistance à la dégradation par les nucléases, ce qui en fait un outil précieux dans diverses applications biochimiques et de biologie moléculaire.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3'-Désoxythymidine-5'-O-(1-thiotriphosphate/2',3'-didésoxythymidine-5'-O-(1-thiotriphosphate) sel de sodium implique généralement les étapes suivantes :

Matière première : La synthèse commence par la thymidine, un nucléoside naturel.

Déshydroxylation : Les groupes hydroxyle 2' et 3' de la thymidine sont éliminés par une réaction de déshydroxylation, souvent à l'aide de réactifs comme la triphénylphosphine et l'azodicarboxylate de diéthyle (DEAD).

Thiophosphorylation : Le groupe hydroxyle 5' est ensuite phosphorylé avec un groupe thiophosphate à l'aide de chlorure de thiophosphoryle (PSCl3) en présence d'une base comme la triéthylamine.

Purification : Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté désirée.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Des réacteurs à grande échelle sont utilisés pour réaliser les réactions de déshydroxylation et de thiophosphorylation.

Optimisation : Les conditions réactionnelles sont optimisées pour le rendement et la pureté, y compris le contrôle de la température, les concentrations de réactifs et les temps de réaction.

Purification et contrôle de la qualité : Des techniques de purification avancées comme la HPLC préparative et des mesures rigoureuses de contrôle de la qualité garantissent la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Réactions de substitution : Le groupe thiophosphate peut subir des réactions de substitution avec divers nucléophiles.

Oxydation et réduction : Le composé peut participer à des réactions redox, en particulier impliquant l'atome de soufre dans le groupe thiophosphate.

Hydrolyse : La liaison thiophosphate peut être hydrolysée en milieu acide ou basique.

Réactifs et conditions courants

Nucléophiles : Les thiols, les amines et les alcools sont des nucléophiles courants utilisés dans les réactions de substitution.

Agents oxydants : Le peroxyde d'hydrogène (H2O2) et d'autres peroxydes peuvent oxyder le groupe thiophosphate.

Agents réducteurs : Le dithiothréitol (DTT) et d'autres agents réducteurs à base de thiol sont utilisés dans les réactions de réduction.

Principaux produits

Produits de substitution : Selon le nucléophile, divers dérivés de thiophosphate substitués peuvent être formés.

Produits d'oxydation : L'oxydation produit généralement des sulfoxydes ou des sulfones.

Produits d'hydrolyse : L'hydrolyse conduit à la formation de thymidine et de thiophosphate inorganique.

Applications de la recherche scientifique

Chimie

Synthèse de nucléotides modifiés : Utilisé comme précurseur dans la synthèse d'autres nucléotides modifiés.

Étude des liaisons phosphorothioate : Aide à comprendre les propriétés et la réactivité des liaisons phosphorothioate.

Biologie

Séquençage de l'ADN : Utilisé dans le séquençage de Sanger pour la terminaison de chaîne.

Études d'inhibition enzymatique : Agit comme un inhibiteur de diverses nucléases et polymérases.

Médecine

Recherche antivirale : Étudié pour son potentiel dans les thérapies antivirales en raison de sa capacité à terminer la synthèse de l'ADN viral.

Développement de médicaments : Utilisé dans le développement de médicaments analogues nucléosidiques.

Industrie

Biotechnologie : Employé dans la production de kits de diagnostic et de réactifs de biologie moléculaire.

Pharmaceutiques : Utilisé dans la synthèse de principes actifs pharmaceutiques (API).

Mécanisme d'action

Le mécanisme d'action principal du 3'-Désoxythymidine-5'-O-(1-thiotriphosphate/2',3'-didésoxythymidine-5'-O-(1-thiotriphosphate) sel de sodium implique la terminaison de chaîne lors de la synthèse de l'ADN. L'absence de groupes hydroxyle 2' et 3' empêche l'ajout de nucléotides suivants, stoppant efficacement l'élongation de l'ADN. Le groupe thiophosphate confère une résistance à la dégradation par les nucléases, améliorant la stabilité du composé dans les systèmes biologiques.

Applications De Recherche Scientifique

Chemistry

Synthesis of Modified Nucleotides: Used as a precursor in the synthesis of other modified nucleotides.

Study of Phosphorothioate Linkages: Helps in understanding the properties and reactivity of phosphorothioate linkages.

Biology

DNA Sequencing: Utilized in Sanger sequencing for chain termination.

Enzyme Inhibition Studies: Acts as an inhibitor for various nucleases and polymerases.

Medicine

Antiviral Research: Investigated for its potential in antiviral therapies due to its ability to terminate viral DNA synthesis.

Drug Development: Used in the development of nucleoside analog drugs.

Industry

Biotechnology: Employed in the production of diagnostic kits and molecular biology reagents.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mécanisme D'action

The primary mechanism of action of 3’-Deoxythymidine-5’-O-(1-thiotriphosphate/2’,3’-dideoxythymidine-5’-O-(1-thiotriphosphate) sodium salt involves chain termination during DNA synthesis. The absence of the 2’ and 3’ hydroxyl groups prevents the addition of subsequent nucleotides, effectively halting DNA elongation. The thiophosphate group provides resistance to nuclease degradation, enhancing the stability of the compound in biological systems.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2',3'-Didésoxycytidine-5'-O-(1-thiotriphosphate)

- 2',3'-Didésoxyadénosine-5'-O-(1-thiotriphosphate)

- 2',3'-Didésoxyguanosine-5'-O-(1-thiotriphosphate)

Singularité

- Spécificité : Le composé cible spécifiquement les analogues de la thymidine, ce qui le rend unique dans son application.

- Stabilité : La présence du groupe thiophosphate confère une stabilité accrue par rapport à d'autres didésoxynucléotides.

- Polyvalence : Sa capacité à agir comme un terminateur de chaîne et un inhibiteur de nucléases le rend polyvalent dans diverses applications de recherche et industrielles.

Cet aperçu détaillé fournit une compréhension approfondie du 3'-Désoxythymidine-5'-O-(1-thiotriphosphate/2',3'-didésoxythymidine-5'-O-(1-thiotriphosphate) sel de sodium, mettant en évidence sa synthèse, ses réactions, ses applications, son mécanisme et sa comparaison avec des composés similaires.

Propriétés

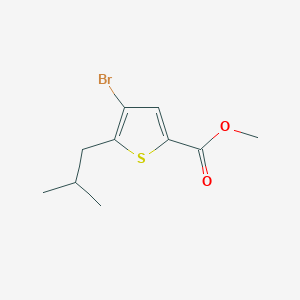

Formule moléculaire |

C10H13N2Na4O12P3S |

|---|---|

Poids moléculaire |

570.16 g/mol |

Nom IUPAC |

tetrasodium;[[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |

Clé InChI |

XYBYCGHHJGEUNT-UHFFFAOYSA-J |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)